molecular formula C16H14N4O3S B5802807 N-benzyl-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide

N-benzyl-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide

Cat. No. B5802807
M. Wt: 342.4 g/mol
InChI Key: ZDKBXPDXPQMXPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide is a chemical compound that has gained significant attention in the field of scientific research. It is a thioacetamide derivative that has shown potential in various areas of research, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of N-benzyl-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide is not fully understood. However, it has been proposed that the compound exerts its biological activities by interacting with cellular targets such as enzymes, receptors, and DNA. It has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit the activity of viral enzymes and to suppress the production of inflammatory cytokines.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been reported to inhibit the activity of various enzymes such as tyrosinase, acetylcholinesterase, and urease. It has also been shown to modulate the levels of reactive oxygen species and to inhibit the production of nitric oxide. In addition, it has been reported to have an effect on the expression of genes involved in various cellular processes such as cell cycle regulation, apoptosis, and inflammation.

Advantages and Limitations for Lab Experiments

N-benzyl-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have a wide range of biological activities. However, there are also some limitations associated with its use in lab experiments. The compound is relatively unstable and can degrade under certain conditions. In addition, it has been reported to have low solubility in aqueous solutions, which can limit its use in certain assays.

Future Directions

There are several future directions for the research on N-benzyl-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide. One area of interest is the development of more stable and soluble derivatives of the compound that can be used in a wider range of assays. Another area of research is the investigation of the compound's potential as a fluorescent probe for detecting metal ions in biological systems. In addition, the compound's potential as a photosensitizer for photodynamic therapy is an area of active research. Finally, further studies are needed to fully elucidate the mechanism of action of the compound and to identify its cellular targets.
Conclusion
In conclusion, this compound is a thioacetamide derivative that has shown potential in various areas of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound may lead to the development of new drugs and diagnostic tools for various diseases.

Synthesis Methods

The synthesis of N-benzyl-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide involves the reaction of 5-nitro-1H-benzimidazole-2-thiol with benzyl bromide in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide or dimethyl sulfoxide at a high temperature. The final product is obtained after purification by column chromatography or recrystallization.

Scientific Research Applications

N-benzyl-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide has been extensively studied for its potential applications in various areas of scientific research. It has been reported to exhibit antimicrobial, antiviral, antitumor, and anti-inflammatory activities. It has also been investigated for its potential use as a fluorescent probe for detecting metal ions and as a photosensitizer for photodynamic therapy.

properties

IUPAC Name

N-benzyl-2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3S/c21-15(17-9-11-4-2-1-3-5-11)10-24-16-18-13-7-6-12(20(22)23)8-14(13)19-16/h1-8H,9-10H2,(H,17,21)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDKBXPDXPQMXPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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